molecular formula C12H19N4O15P3 B1262276 Ethyl xanthosine triphosphate

Ethyl xanthosine triphosphate

Cat. No. B1262276
M. Wt: 552.22 g/mol
InChI Key: WSNTYBYSGWMCKU-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-XTP is an organic triphosphate formed by condensation between the gamma-phospho group of xanthosine 5'-triphosphate and ethanol. It derives from an ethanol and a XTP.

Scientific Research Applications

Synthesis and Effects in Biochemistry

A novel method for nucleoside triphosphate synthesis, including ethyl xanthosine triphosphate derivatives, was developed for studying the prenylation of mutant Rab5 proteins. These derivatives demonstrate potential as tools for examining the role of specific GTPases mutated to xanthosine triphosphate specificity, showcasing their utility in understanding protein interactions and functions (Yanachkov, Pan, Wessling-Resnick, & Wright, 1997).

Role in Cellular Protection Mechanisms

Inosine triphosphate (ITP) and xanthosine triphosphate (XTP) are formed in cells due to oxidative damage. The protein YjjX in Escherichia coli exhibits specific phosphatase activity for these triphosphates, suggesting a mechanism for protecting cells from the incorporation of noncanonical nucleotides under oxidative stress (Zheng, Singh, & Jia, 2005).

Exploration in Genetic Engineering and Therapeutics

Modified nucleoside triphosphates, including ethyl xanthosine triphosphate derivatives, are used in enzymatic co-polymerization processes. This approach aids in generating aptamers with novel properties for applications in biomolecular diagnostics, therapeutics, and the expansion of genetic systems (Diafa & Hollenstein, 2015).

Interaction with Other Proteins and Receptors

The interaction of different purine nucleotides, including xanthosine 5'-triphosphate (XTP), with the beta(2)-adrenergic receptor/G(s) fusion protein was studied. The research explored the effects of these nucleotides on receptor/G protein coupling, contributing to our understanding of receptor conformational states and their regulatory mechanisms (Seifert, Gether, Wenzel-Seifert, & Kobilka, 1999).

Environmental and Material Science Applications

Ethyl xanthate, a related compound, has been studied for its role in the flotation of sulfide minerals and its environmental impact. Its degradation behavior and potential replacement with greener alternatives have been a focus in mineral processing and environmental science (Huang et al., 2019).

properties

Product Name

Ethyl xanthosine triphosphate

Molecular Formula

C12H19N4O15P3

Molecular Weight

552.22 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H19N4O15P3/c1-2-27-32(21,22)30-34(25,26)31-33(23,24)28-3-5-7(17)8(18)11(29-5)16-4-13-6-9(16)14-12(20)15-10(6)19/h4-5,7-8,11,17-18H,2-3H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H2,14,15,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

WSNTYBYSGWMCKU-IOSLPCCCSA-N

Isomeric SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O

Canonical SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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